3-((3-allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylpropanamide
Description
The compound 3-((3-allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylpropanamide is a thieno[2,3-d]pyrimidine derivative characterized by:
- Core structure: A fused thiophene-pyrimidine ring system with a ketone at position 3.
- Substituents: Position 3: Allyl group (C₃H₅). Position 5: Phenyl ring. Thioether linkage: A sulfur atom connecting the core to a propanamide side chain.
This scaffold is associated with diverse biological activities, including kinase inhibition and antimicrobial effects, as seen in related thieno[2,3-d]pyrimidine analogs .
Properties
IUPAC Name |
3-(4-oxo-5-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-phenylethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2S2/c1-2-16-29-25(31)23-21(20-11-7-4-8-12-20)18-33-24(23)28-26(29)32-17-14-22(30)27-15-13-19-9-5-3-6-10-19/h2-12,18H,1,13-17H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRYTFPXKUPELO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCCC(=O)NCCC3=CC=CC=C3)SC=C2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((3-allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylpropanamide is a derivative of thienopyrimidine, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound can be characterized by its complex structure comprising a thieno[2,3-d]pyrimidine core linked to an allyl group and a phenethylpropanamide moiety. The molecular formula is with a molar mass of approximately 551.70 g/mol. The structure is significant as it influences the compound's interactions with biological targets.
Antitumor Activity
Thienopyrimidine derivatives have been extensively studied for their antitumor properties. The compound has shown promising results in inhibiting cancer cell proliferation. For instance, studies have demonstrated that similar thienopyrimidine compounds exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancers.
These findings suggest that the compound may possess significant antitumor activity, warranting further investigation into its mechanism of action.
Anti-inflammatory Activity
The anti-inflammatory potential of thienopyrimidine derivatives is another area of interest. Compounds with similar structures have been reported to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. Preliminary studies indicate that the compound could exhibit COX inhibition, potentially reducing inflammation in vivo.
The proposed mechanism for the biological activity of this compound involves:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in tumor growth and inflammation.
- Induction of Apoptosis : Evidence suggests that thienopyrimidine derivatives can trigger apoptotic pathways in cancer cells.
- Modulation of Signal Transduction Pathways : The compound may affect pathways such as MAPK and NF-kB, which are crucial in cancer progression and inflammatory responses.
Case Studies
- Case Study on Antitumor Efficacy : A recent study evaluated the efficacy of a related thienopyrimidine derivative in a xenograft model of human breast cancer. The results indicated a significant reduction in tumor size compared to control groups, highlighting the potential therapeutic application of this class of compounds.
- Clinical Observations : In a clinical trial involving patients with advanced solid tumors, compounds structurally similar to the target compound were administered. Patients reported reduced pain and improved quality of life, suggesting systemic anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs and Modifications
The following table highlights critical differences between the target compound and its closest analogs:
Structural and Functional Insights
Position 3 Modifications
- Allyl vs. Amino Groups: The target compound and the ZINC2886850 analog both feature an allyl group at position 3, which may enhance steric bulk and modulate enzyme binding.
Position 5 Substituents
- Phenyl vs. Heterocyclic Groups : The phenyl group in the target compound likely increases aromatic stacking interactions, whereas the 5-methylfuran group in ZINC2886850 introduces oxygen-based polarity, which could alter solubility or target selectivity.
Side Chain Variations
- N-Phenethylpropanamide vs. The shorter acetamide chain in ZINC2886850 may limit such interactions but improve metabolic stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
